3,5-Dichloro-3'-morpholinomethyl benzophenone

Description

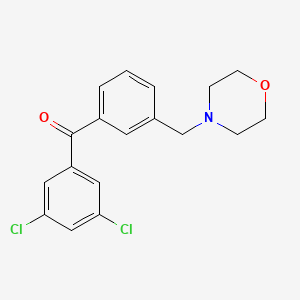

3,5-Dichloro-3'-morpholinomethyl benzophenone is a substituted benzophenone derivative featuring two chlorine atoms at the 3 and 5 positions of one phenyl ring and a morpholinomethyl group (-CH₂-morpholine) at the 3' position of the second phenyl ring. This compound is of interest in pharmaceutical and materials research due to its modular structure, which allows for tuning of electronic and steric properties.

Propriétés

IUPAC Name |

(3,5-dichlorophenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl2NO2/c19-16-9-15(10-17(20)11-16)18(22)14-3-1-2-13(8-14)12-21-4-6-23-7-5-21/h1-3,8-11H,4-7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZGLHAPAVNMDIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC(=CC=C2)C(=O)C3=CC(=CC(=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50643108 | |

| Record name | (3,5-Dichlorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898792-26-2 | |

| Record name | (3,5-Dichlorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-3’-morpholinomethyl benzophenone typically involves the reaction of 3,5-dichlorobenzoyl chloride with 3-(morpholinomethyl)aniline under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product with high purity .

Industrial Production Methods

In an industrial setting, the production of 3,5-Dichloro-3’-morpholinomethyl benzophenone may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques helps in achieving consistent quality and efficiency in production .

Analyse Des Réactions Chimiques

Types of Reactions

3,5-Dichloro-3’-morpholinomethyl benzophenone undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.

Reduction Reactions: Reduction of the benzophenone core can lead to the formation of secondary alcohols.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include various substituted benzophenones depending on the nucleophile used.

Oxidation Reactions: Products include ketones or carboxylic acids.

Reduction Reactions: Products include secondary alcohols.

Applications De Recherche Scientifique

Potential Drug Development

Research indicates that compounds similar to 3,5-dichloro-3'-morpholinomethyl benzophenone exhibit various biological activities. Its structure may allow it to interact with biological targets, potentially leading to the development of new pharmaceuticals. For instance, in vitro studies have shown that this compound can alter metabolic pathways in cancer cell lines, suggesting its potential as an anticancer agent .

Case Study: In Vitro Studies on MCF-7 Cells

A study conducted on MCF-7 cells revealed significant alterations in metabolic pathways upon exposure to this compound. This research highlights the compound's potential role in therapeutic applications targeting breast cancer .

Environmental Applications

Environmental Monitoring

The compound's presence in various consumer products raises concerns regarding environmental exposure and potential health risks. Research efforts are focused on assessing the environmental impact of such compounds, particularly their persistence and bioaccumulation in aquatic systems.

Table 2: Environmental Impact Studies

| Study Focus | Findings |

|---|---|

| Bioaccumulation in Aquatic Systems | Detected in water samples; potential risks to aquatic life |

| Human Exposure Assessment | Linked to consumer products; ongoing monitoring recommended |

Mécanisme D'action

The mechanism of action of 3,5-Dichloro-3’-morpholinomethyl benzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

*Example: 3,5-Dichloro-3'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone

Key Observations :

- Morpholine vs. Piperidine/Thiomorpholine : The oxygen in morpholine enhances polarity compared to piperidine (all-nitrogen ring) and thiomorpholine (sulfur replaces oxygen). This affects solubility and binding interactions in biological systems .

- Halogen Effects: Dichloro substituents (as in the target compound) provide moderate electronegativity and steric bulk, while fluorine (in 3-Chloro-3',5'-difluorobenzophenone) increases electronegativity but reduces steric demand .

Activité Biologique

3,5-Dichloro-3'-morpholinomethyl benzophenone (DCMB) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the biological activity of DCMB, focusing on its mechanisms of action, potential therapeutic applications, and toxicity profiles.

Chemical Structure and Properties

DCMB is a derivative of benzophenone, characterized by the presence of two chlorine atoms and a morpholinomethyl group. Its chemical structure can be represented as follows:

This compound exhibits a molecular weight of 335.22 g/mol and is soluble in organic solvents. The presence of chlorine atoms enhances its lipophilicity, which may influence its biological interactions.

The biological activity of DCMB is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : DCMB has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.

- Receptor Modulation : The morpholinomethyl group may facilitate binding to receptors, altering cellular signaling pathways associated with growth and differentiation.

- Oxidative Stress Induction : Studies suggest that DCMB can induce oxidative stress in cells, leading to cellular damage and apoptosis through the generation of reactive oxygen species (ROS) .

Antimicrobial Properties

Research indicates that DCMB exhibits antimicrobial activity against various bacterial strains. Its mechanism likely involves disrupting bacterial cell membranes or inhibiting essential metabolic enzymes, thereby preventing bacterial growth .

Anticancer Potential

DCMB has been investigated for its anticancer properties, particularly in breast cancer cell lines such as MCF-7. In vitro studies demonstrate that DCMB can inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of gene expression related to cell cycle regulation .

Toxicity Profile

Despite its potential therapeutic applications, the toxicity of DCMB is a significant concern. It has been classified under several toxicological categories due to its potential to cause genetic defects and carcinogenic effects:

- Genotoxicity : DCMB has been identified as a potential genotoxic agent, raising concerns about its effects on DNA integrity .

- Carcinogenicity : Studies have indicated that exposure to DCMB may lead to carcinogenic outcomes in animal models, necessitating further investigation into its long-term effects .

Case Studies

- In Vitro Studies on MCF-7 Cells :

-

Antimicrobial Efficacy :

- In a comparative study with other benzophenone derivatives, DCMB demonstrated superior antimicrobial activity against Gram-positive bacteria, suggesting its potential use as an antibacterial agent in pharmaceutical formulations .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 3-Morpholinomethyl benzophenone | Morpholine group without chlorine | Moderate antimicrobial properties |

| 2,4-Dichlorobenzophenone | Two chlorine substituents | Anticancer activity reported |

| Benzophenone-3 (BP-3) | Common UV filter | Endocrine-disrupting properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.